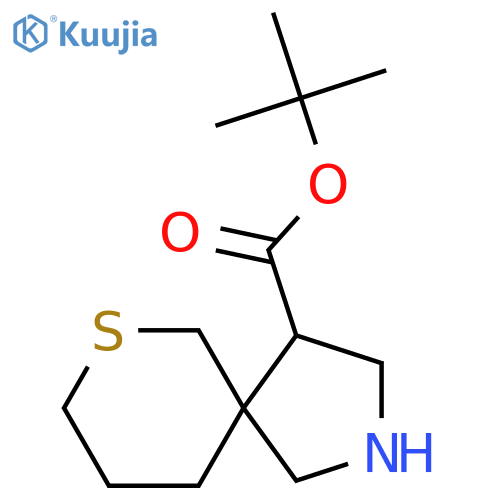

Cas no 2171853-58-8 (tert-butyl 7-thia-2-azaspiro4.5decane-4-carboxylate)

tert-butyl 7-thia-2-azaspiro4.5decane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 7-thia-2-azaspiro4.5decane-4-carboxylate

- 2171853-58-8

- EN300-1455645

- tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate

-

- インチ: 1S/C13H23NO2S/c1-12(2,3)16-11(15)10-7-14-8-13(10)5-4-6-17-9-13/h10,14H,4-9H2,1-3H3

- InChIKey: BECMSCSNYQZDFS-UHFFFAOYSA-N

- SMILES: S1CCCC2(C1)CNCC2C(=O)OC(C)(C)C

計算された属性

- 精确分子量: 257.14495015g/mol

- 同位素质量: 257.14495015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 300

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.7

- トポロジー分子極性表面積: 63.6Ų

tert-butyl 7-thia-2-azaspiro4.5decane-4-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1455645-0.25g |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 0.25g |

$1328.0 | 2023-06-06 | ||

| Enamine | EN300-1455645-100mg |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 100mg |

$1269.0 | 2023-09-29 | ||

| Enamine | EN300-1455645-0.1g |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 0.1g |

$1269.0 | 2023-06-06 | ||

| Enamine | EN300-1455645-0.5g |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 0.5g |

$1385.0 | 2023-06-06 | ||

| Enamine | EN300-1455645-5000mg |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 5000mg |

$4184.0 | 2023-09-29 | ||

| Enamine | EN300-1455645-5.0g |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 5g |

$4184.0 | 2023-06-06 | ||

| Enamine | EN300-1455645-50mg |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 50mg |

$1212.0 | 2023-09-29 | ||

| Enamine | EN300-1455645-500mg |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 500mg |

$1385.0 | 2023-09-29 | ||

| Enamine | EN300-1455645-250mg |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 250mg |

$1328.0 | 2023-09-29 | ||

| Enamine | EN300-1455645-10000mg |

tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate |

2171853-58-8 | 10000mg |

$6205.0 | 2023-09-29 |

tert-butyl 7-thia-2-azaspiro4.5decane-4-carboxylate 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

tert-butyl 7-thia-2-azaspiro4.5decane-4-carboxylateに関する追加情報

Research Brief on tert-Butyl 7-Thia-2-Azaspiro[4.5]Decane-4-Carboxylate (CAS: 2171853-58-8): Recent Advances and Applications

In recent years, the compound tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate (CAS: 2171853-58-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic scaffold has demonstrated remarkable potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. The unique structural features of this compound, including its spirocyclic core and functionalized carboxylate group, make it an attractive building block for drug discovery programs.

Recent studies have focused on optimizing synthetic routes for tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate to improve yield and scalability. A 2023 publication in the Journal of Medicinal Chemistry reported a novel asymmetric synthesis method that achieved >90% enantiomeric excess, addressing previous challenges in stereochemical control. This advancement is particularly significant as the stereochemistry of the spirocyclic center has been shown to critically influence biological activity in downstream derivatives.

In pharmacological applications, researchers have explored the compound's utility as a precursor for gamma-secretase modulators, with potential implications for Alzheimer's disease therapy. A recent patent application (WO2023056123) describes derivatives of 2171853-58-8 that demonstrate improved blood-brain barrier penetration and reduced hepatotoxicity compared to previous generation compounds. These findings suggest promising avenues for developing more effective and safer neurodegenerative disease treatments.

The compound's role in antimicrobial drug development has also emerged as an active area of investigation. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that structural analogs derived from tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate exhibited potent activity against drug-resistant Gram-positive pathogens, with MIC values in the low micromolar range. The researchers attribute this activity to the compound's ability to disrupt bacterial cell wall biosynthesis through a novel mechanism of action.

From a chemical biology perspective, the spirocyclic structure of 2171853-58-8 has proven valuable in probing protein-protein interactions. Its rigid conformation and ability to present functional groups in three-dimensional space make it an ideal scaffold for designing molecular probes. Recent work published in ACS Chemical Biology demonstrated its successful incorporation into bivalent inhibitors targeting protein kinases involved in cancer signaling pathways.

Looking forward, the versatility of tert-butyl 7-thia-2-azaspiro[4.5]decane-4-carboxylate continues to inspire innovative applications across multiple therapeutic areas. Current research efforts are exploring its potential in targeted protein degradation (PROTACs) and as a component of covalent inhibitors. The compound's commercial availability and well-characterized properties position it as a valuable tool for both academic and industrial research programs in medicinal chemistry and chemical biology.

2171853-58-8 (tert-butyl 7-thia-2-azaspiro4.5decane-4-carboxylate) Related Products

- 18017-20-4(1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)-octane)

- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)

- 6153-12-4(N-((4-Aminophenyl)sulfonyl)acetamide compound with 4-(aminomethyl)benzenesulfonamide (1:1))

- 78146-52-8(Phenylglyoxal Monohydrate)

- 58138-79-7(2,6-Diiodopyrazine)

- 2227875-88-7((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)

- 2245-75-2(3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic Acid)

- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)

- 1805127-67-6(6-Methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 1805253-37-5(2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile)